molecular formula C16H20N2OS B4842520 1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea

1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea

Cat. No.: B4842520
M. Wt: 288.4 g/mol
InChI Key: CRRJUQQMQDIFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea is a compound that belongs to the class of thiourea derivatives

Preparation Methods

The synthesis of 1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 1-(2,4-dimethylphenyl)ethanone with furan-2-carbaldehyde in the presence of thiourea. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction. The reaction mixture is usually heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted thiourea derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea can be compared with other thiourea derivatives and related compounds, such as:

Properties

IUPAC Name

1-[1-(2,4-dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11-6-7-15(12(2)9-11)13(3)18-16(20)17-10-14-5-4-8-19-14/h4-9,13H,10H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRJUQQMQDIFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=S)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-[1-(2,4-Dimethylphenyl)ethyl]-3-(furan-2-ylmethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.